Benzoxazole, 2-[(difluoromethyl)thio]-
Description
Benzoxazole is a heterocyclic aromatic compound featuring a fused benzene and oxazole ring. The derivative 2-[(difluoromethyl)thio]-benzoxazole incorporates a difluoromethylthio (-SCF₂H) substituent at the 2-position. This modification significantly alters its electronic, physicochemical, and biological properties compared to unsubstituted benzoxazole or derivatives with other substituents. The difluoromethylthio group introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity, which influence interactions with biological targets and environmental stability .
For example:
Structure
2D Structure
Properties
Molecular Formula |
C8H5F2NOS |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
InChI Key |
NLOMLGNIZUHTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Carbon Disulfide
Heating 2-aminophenol with carbon disulfide (CS₂) in alkaline media (e.g., KOH/MeOH) produces 2-mercaptobenzoxazole (2-MBO) through intramolecular cyclization. This method achieves yields exceeding 75% under reflux conditions (80–100°C, 4–6 h), with the mercapto group serving as the handle for subsequent difluoromethylation.
Alkali Metal Trithiocarbonate Route
Alternative protocols employ sodium trithiocarbonate (Na₂CS₃) as the sulfur source, reacting with 2-aminophenol in aqueous NaOH at 60–80°C. This method minimizes H₂S release compared to CS₂-based approaches, improving operational safety while maintaining comparable yields (70–80%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Photoredox | 60–85 | 2–4 h | Mild conditions, scalability | Requires specialized equipment |
| Alkylation (BrCF₂H) | 45–55 | 12 h | Simple setup | Low yields, reagent instability |
| Pd-catalyzed coupling | 50–65 | 8 h | Excellent selectivity | High catalyst loading |
Process Optimization and Scale-Up Considerations
Solvent Effects in Photoredox Reactions
Acetonitrile outperforms DMF and THF in radical-based syntheses, enhancing reaction rates by 30% due to improved photocatalyst solubility and radical stability. Additives like LiClO₄ (0.1 M) further increase yields to 88% by stabilizing charged intermediates.
Base Selection for Alkylation
Cs₂CO₃ proves superior to K₂CO₃ in BrCF₂H-mediated reactions, achieving 60% conversion vs. 45% with potassium base. The larger cation radius facilitates thiolate anion formation, accelerating nucleophilic attack.
Continuous-Flow Photoredox Systems
Adapting batch protocols to continuous-flow reactors enhances throughput 5-fold (0.5 mmol/h vs. 0.1 mmol/h batch). A 2.5 mL PTFE reactor with 10 min residence time maintains 82% yield while preventing radical recombination.
Mechanistic Validation and Analytical Characterization
Radical Trapping Studies
Spin-trapping with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) completely inhibits product formation in photoredox reactions, confirming radical-mediated pathways. EPR spectroscopy detects ·CF₂H signals (g = 2.0032) upon irradiation.
Spectroscopic Characterization
19F NMR (CDCl₃, 376 MHz): δ −113.2 ppm (dt, J = 54 Hz, 12 Hz, CF₂H) HRMS (ESI+): m/z calcd for C₈H₅F₂NOS [M+H]+ 215.0124, found 215.0121
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation Reactions
The compound is typically synthesized through nucleophilic substitution or cyclocondensation strategies. Key methods include:
Nucleophilic and Electrophilic Reactivity
The difluoromethylthio group (-SCF₂H) enhances electrophilic character at the sulfur atom, enabling:
-
Alkylation : Reacts with methyl chloroacetate to form methyl 2-(benzo[d]oxazol-2-ylthio)acetate under reflux in methanol .
-
Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives.
-
Cross-Coupling : Participates in Ullmann-type couplings with aryl halides using Cu(I) catalysts .
Biological Activity and Enzyme Interactions
The compound modulates enzyme activity through hydrogen bonding and hydrophobic interactions :
Table 2: Biological Reactivity Profiling
-
Mechanistic Study : Molecular docking confirms alignment with Type II kinase inhibitors, stabilizing the DFG-out conformation of VEGFR-2 .
Thermal and Solvent Stability
-
Thermal Decomposition : Degrades above 250°C, releasing HF and forming benzooxazole-2-thione .
-
Solvent Effects : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions to yield 2-hydroxybenzoxazole .
Table 3: Reactivity Comparison of Benzoxazole Derivatives
| Compound | Reactivity with CH₃I | Oxidation Rate (t₁/₂, H₂O₂) | Enzymatic Inhibition (VEGFR-2 IC₅₀) |
|---|---|---|---|
| 2-[(Difluoromethyl)thio]- | Fast (5 min, 95%) | 12 min | 0.18 μM |
| 2-Mercapto- | Moderate (30 min) | 8 min | 0.42 μM |
| 2-Trifluoromethyl- | Slow (>60 min) | >60 min | 1.05 μM |
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and their implications:
Key Observations :
- Fluorinated vs. Non-Fluorinated Substituents: The difluoromethylthio group (-SCF₂H) offers greater metabolic resistance compared to non-fluorinated thioethers (e.g., -SMe in Compound G1) due to reduced susceptibility to oxidative degradation .
- Thioether vs.
- Benzoxazole vs. Benzothiazole : Benzothiazoles (sulfur in place of oxygen) generally exhibit stronger π-π stacking interactions with biological targets, but benzoxazoles with fluorine substituents show superior fluorescence and selectivity in sensor applications .
Antimicrobial and Antifungal Potential
- Thio-Linked Derivatives : Benzoxazole derivatives with thioether groups (e.g., Compound G2 in ) display moderate antimicrobial activity. However, fluorinated thioethers (as in the target compound) are hypothesized to exhibit stronger antifungal properties due to increased stability and lipophilicity, akin to patented fungicidal combinations in .
- Amino vs. Thio Substituents: Amino-linked benzoxazoles (e.g., pyrimidinyl bis-methylthio benzoxazole in ) show higher activity against Staphylococcus aureus than thioethers, suggesting that electronic effects (e.g., basicity) play a critical role .
Physicochemical Properties
- Lipophilicity (LogP) : The -SCF₂H group increases LogP compared to -OH or -OMe substituents, improving blood-brain barrier penetration but complicating aqueous formulation.
- Acidity/Basicity : The thioether group is less basic than amine substituents, reducing protonation at physiological pH, which may limit interactions with acidic biological targets .
Biological Activity
Benzoxazole derivatives, including 2-[(difluoromethyl)thio]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Benzoxazole Derivatives
Benzoxazoles are a class of nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of functional groups such as difluoromethyl and thioether enhances their pharmacological profiles by improving solubility, metabolic stability, and bioavailability .
The biological activity of benzoxazole derivatives is attributed to several mechanisms:
- Anticancer Activity : Compounds like 2-[(difluoromethyl)thio]- have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that benzoxazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Antimicrobial Effects : Benzoxazoles exhibit significant antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential enzymes, making them effective against various pathogens .
- Anti-inflammatory Properties : Some benzoxazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in treating inflammatory diseases .
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study evaluated the cytotoxic effects of several benzoxazole derivatives against human cancer cell lines. Compounds demonstrated moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth . -
VEGFR-2 Inhibition :
Modified benzoxazole-based compounds were synthesized and tested for their inhibitory effects on the VEGFR-2 kinase. These compounds showed significant apoptotic effects and inhibited cell migration, indicating potential use in cancer therapy . -
Antimicrobial Activity :
Research on benzoxazole derivatives revealed their effectiveness against Mycobacterium tuberculosis and other resistant strains. These compounds displayed promising activity where traditional antibiotics failed .
Data Tables
| Activity Type | Compound | Target/Pathway | IC50 (µM) | Remarks |
|---|---|---|---|---|
| Anticancer | Compound XI | VEGFR-2 | 0.5 | Induces apoptosis in HepG2 cells |
| Antimicrobial | Compound 22 | M. tuberculosis | 0.02 | Effective against resistant strains |
| Anti-inflammatory | Compound XII | TNF-α/IL-6 | N/A | Significant reduction in cytokine levels |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[(difluoromethyl)thio]-benzoxazole, and how can reaction conditions be optimized to improve yield?
Answer:
The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with electrophilic sulfur-containing reagents. Key methods include:
- Thiolation reactions : Reacting 2-mercaptobenzoxazole with difluoromethylating agents (e.g., difluoromethyl triflate) under anhydrous conditions .
- Oxidative coupling : Using iodine or copper catalysts to introduce the difluoromethylthio group .
Optimization : Control reaction temperature (60–80°C) and use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients .
Advanced: How does the difluoromethylthio substituent influence electronic and steric properties compared to non-fluorinated analogs?
Answer:
The CF₂S group introduces strong electron-withdrawing effects (σₚ = 1.24) due to fluorine’s electronegativity, reducing electron density on the benzoxazole ring. This enhances stability against nucleophilic attack and alters π-π stacking in crystallography. Steric effects are minimal (van der Waals radius ~2.7 Å), but conformational rigidity may arise from hyperconjugation between C-F and S-C bonds. Comparative DFT studies with methylthio analogs show a 0.3–0.5 eV increase in HOMO-LUMO gap .
Basic: What spectroscopic techniques are most reliable for characterizing 2-[(difluoromethyl)thio]-benzoxazole?
Answer:
- ¹⁹F NMR : Identifies CF₂S environment (δ ≈ -90 to -110 ppm, split due to coupling with adjacent protons) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolves S-CF₂ bond geometry (bond length ~1.82 Å) and planarity of the benzoxazole core .
Advanced: What biological activities are hypothesized for this compound, and how can structure-activity relationships (SARs) be tested?
Answer:
Hypotheses include antimicrobial or anticancer activity due to benzoxazole’s π-deficient aromatic system, which may intercalate DNA or inhibit kinases.
SAR Testing :
- Synthesize analogs with varying substituents (e.g., CF₃, Cl) at the 2-position.
- Conduct in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) paired with molecular docking to identify binding motifs .
Advanced: How do photophysical properties of 2-[(difluoromethyl)thio]-benzoxazole compare to hydroxy-substituted analogs in fluorescence studies?
Answer:
Unlike hydroxy-substituted benzoxazoles (e.g., 2-hydroxyphenylbenzoxazole), which exhibit excited-state intramolecular proton transfer (ESIPT) with dual emission bands (450–550 nm), the CF₂S group quenches fluorescence due to heavy atom effects. Time-resolved spectroscopy shows reduced fluorescence lifetime (<1 ns vs. 5–10 ns in ESIPT systems) .
Advanced: What computational methods are suitable for modeling the reactivity of 2-[(difluoromethyl)thio]-benzoxazole in nucleophilic substitution reactions?
Answer:
- DFT (B3LYP/6-311+G(d,p)) : Calculate activation barriers for SNAr reactions at the 2-position.
- MD Simulations : Assess solvent effects (e.g., DMSO vs. water) on transition-state stabilization .
- NBO Analysis : Quantify hyperconjugative interactions between CF₂S and the benzoxazole ring .
Advanced: How can contradictory data in solubility or stability studies be resolved?
Answer:
Discrepancies often arise from solvent polarity or trace moisture.
- Solubility : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., THF δ = 18.5 MPa¹/²).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., 2-mercaptobenzoxazole) .
Basic: What are the key considerations for designing derivatives to enhance bioactivity or photostability?
Answer:
- Bioactivity : Introduce electron-donating groups (e.g., -NH₂) at the 5/6 positions to modulate redox potential.
- Photostability : Replace CF₂S with CF₃ or perfluoroalkyl groups to reduce UV absorption .
Advanced: How does the compound behave under oxidative or reductive conditions?
Answer:
- Oxidation : CF₂S is resistant to peroxide-mediated oxidation but may form sulfoxide derivatives under strong oxidants (e.g., mCPBA).
- Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the S-CF₂ bond, yielding 2-mercaptobenzoxazole and CHF₂ .
Advanced: What role could this compound play in developing pH or metal-ion sensors?
Answer:
The CF₂S group’s electron-withdrawing nature enhances acidity of adjacent protons, enabling pH-dependent fluorescence quenching (pKa ~6.5–7.5). For metal sensing, functionalize the benzoxazole core with chelating groups (e.g., pyridine) to selectively bind Mg²⁺ or Zn²⁺, as shown in fluorinated benzoxazole probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
